molecular formula C20H22N2O3 B5695692 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide CAS No. 13433-48-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide

Cat. No.: B5695692
CAS No.: 13433-48-2
M. Wt: 338.4 g/mol
InChI Key: XFGRVDMHOJQJFS-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide is a synthetic organic compound that features both an indole and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide typically involves the reaction between tryptamine and a suitable acylating agent. One common method involves the use of acetic anhydride in the presence of a base such as pyridine to facilitate the acylation reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide is C20H22N2O3C_{20}H_{22}N_{2}O_{3}, with a molecular weight of approximately 338.4 g/mol. The structure features an indole moiety linked to a phenyl group with methoxy substituents, which may contribute to its biological activity.

Antidepressant Activity

Recent studies have indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. Research suggests that the indole structure is crucial for serotonin receptor modulation, which is a common target for antidepressant drugs.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole compounds showed significant activity in the forced swim test (FST), a standard model for assessing antidepressant efficacy in rodents. The compound was found to reduce immobility time significantly compared to control groups, indicating potential antidepressant properties .

Anticancer Properties

There is emerging evidence that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)20Inhibition of cell proliferation
A549 (Lung)18Activation of caspase pathways

This data suggests that the compound could be further explored as a potential chemotherapeutic agent .

Neuroprotective Effects

Another promising application of this compound is its neuroprotective effect against neurodegenerative diseases. The indole structure is known for its antioxidant properties, which can help protect neuronal cells from oxidative stress.

Case Study:
In vitro studies have shown that this compound can reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in treating conditions like Alzheimer's and Parkinson's disease .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets within biological systems. The indole moiety allows the compound to bind to various receptors, such as serotonin receptors, influencing signaling pathways and physiological responses. Additionally, the dimethoxyphenyl group can modulate the compound’s affinity and selectivity for different targets .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: A structurally related compound with similar functional groups.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

    Tryptamine: A biogenic amine with a structure similar to the indole moiety of the compound.

Uniqueness

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide is unique due to the combination of the indole and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions with various molecular targets, setting it apart from other similar compounds .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide, a compound belonging to the class of indole derivatives, has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, anticancer, and neuroprotective effects.

  • Molecular Formula : C20H22N2O3
  • Molecular Weight : 338.41 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not available in the provided data but can be referenced through PubChem.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various indole derivatives, including this compound. The compound exhibited significant activity against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.94 mg/mL against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Bacillus cereus0.230.47
Escherichia coli0.700.94
Salmonella Typhimurium0.470.94

These results indicate that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including Hep-2 and P815 cells.

Cell Line IC50 (µM)
Hep-217.82
P81526.00

The compound induced significant apoptosis in these cells, suggesting its potential as an anticancer therapeutic .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that indole derivatives can modulate neurotransmitter levels and exhibit antioxidant properties. In animal models, compounds similar to this compound have shown promise in reducing oxidative stress and improving cognitive function .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI highlighted the effectiveness of various indole derivatives against bacterial strains, emphasizing the role of structural modifications in enhancing antimicrobial activity .
  • Anticancer Screening : Research conducted on a series of indole derivatives reported significant cytotoxicity against multiple cancer cell lines, with particular emphasis on the role of the methoxy groups in enhancing activity .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-24-18-8-7-14(11-19(18)25-2)9-10-21-20(23)12-15-13-22-17-6-4-3-5-16(15)17/h3-8,11,13,22H,9-10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGRVDMHOJQJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210914
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13433-48-2
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-indole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13433-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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